Ethyl 1-Boc-3-pyrrolidinecarboxylate
Description
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl pyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-16-10(14)9-6-7-13(8-9)11(15)17-12(2,3)4/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDQVUYUWUHNMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400631 | |
| Record name | Ethyl 1-Boc-3-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170844-49-2 | |
| Record name | 1-(1,1-Dimethylethyl) 3-ethyl 1,3-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170844-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-Boc-3-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of Pyrrolidine Derivatives
The Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. A typical protocol involves dissolving pyrrolidine-3-carboxylic acid in tetrahydrofuran (THF) and reacting it with Boc anhydride (1.2–1.5 equivalents) in the presence of sodium bicarbonate at 0–5°C. This step achieves >90% conversion within 4–6 hours, with the Boc group selectively masking the amine to prevent unwanted side reactions during subsequent esterification.
Reaction Conditions:
Esterification of the Carboxylic Acid
Esterification employs ethyl chloroformate or ethanol with coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). In a representative procedure, the Boc-protected intermediate is dissolved in dichloromethane (DCM), treated with ethyl chloroformate (1.1 equivalents), and stirred at room temperature for 12 hours. The reaction is quenched with aqueous HCl, and the product is extracted into DCM.
Optimization Insights:
-
Catalyst: DMAP (0.1 equivalents) enhances reaction rate by 40%.
-
Solvent: Anhydrous DCM minimizes hydrolysis of the ester product.
Advanced Methodologies for Enantioselective Synthesis
Chiral variants of this compound are synthesized via asymmetric cyclization. A landmark approach involves Dieckmann cyclization of N-Boc-protected amino diesters under aprotic conditions. For example, treatment of 1-tert-butyl 3-ethyl pyrrolidine-1,3-dicarboxylate with potassium tert-butoxide in dry toluene induces cyclization to form the 3-keto intermediate, which is subsequently reduced to the desired product.
Key Steps:
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Dieckmann Cyclization:
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Stereoselective Reduction:
Industrial-Scale Production and Process Optimization
Large-scale synthesis prioritizes cost efficiency and safety. A patented method utilizes continuous flow reactors to perform Boc protection and esterification in tandem, reducing reaction time from 18 hours (batch) to 2 hours. Key parameters include:
Table 1: Comparison of Batch vs. Flow Reactor Conditions
| Parameter | Batch Process | Flow Reactor |
|---|---|---|
| Reaction Time | 18 hours | 2 hours |
| Temperature | 0–25°C | 50°C |
| Solvent Consumption | 10 L/kg | 3 L/kg |
| Overall Yield | 75% | 88% |
Advantages of Flow Chemistry:
-
Enhanced heat transfer mitigates exothermic risks.
Characterization and Quality Control
Rigorous analytical protocols ensure the integrity of this compound.
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
Mass Spectrometry
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Ethyl 1-Boc-3-pyrrolidinecarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Scientific Research Applications
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Organic Synthesis :
- Ethyl 1-Boc-3-pyrrolidinecarboxylate serves as a valuable building block in the synthesis of peptides and proteins, particularly those containing the amino acid L-proline. The Boc group allows for selective modification of functional groups within peptide chains, facilitating the construction of complex sequences essential for biological activity .
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Chiral Synthesis :
- The compound is utilized as a chiral starting material for synthesizing various enantiomerically pure compounds. Its chiral center enables the introduction of asymmetry in subsequent reactions, making it a critical tool in developing new drugs where specific enantiomers exhibit distinct biological activities .
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Pharmaceutical Intermediates :
- This compound is often employed as an intermediate in synthesizing biologically active compounds. While the ester itself may not have direct biological targets, its hydrolysis products can lead to pharmacologically active pyrrolidine derivatives .
-
Enantioselective Reactions :
- The compound engages in enantioselective Michael reactions with chiral secondary enaminoesters and 2-substituted nitroethylenes, which are crucial for synthesizing compounds with specific stereochemical configurations needed for biological efficacy .
Case Studies and Research Findings
Recent studies have demonstrated the effectiveness of this compound in various applications:
- A study focused on its use as a precursor in synthesizing novel peptide inhibitors that target specific enzymes involved in cancer progression, showcasing its potential in therapeutic development.
- Another research project utilized this compound in developing chiral catalysts for asymmetric synthesis, emphasizing its role in producing high-value pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of Ethyl 1-Boc-3-pyrrolidinecarboxylate involves its role as a protecting group. It provides stability and selectivity during chemical reactions by temporarily masking reactive functional groups. This allows for the selective modification of other parts of the molecule without unwanted side reactions .
Comparison with Similar Compounds
Methyl 1-Boc-3-pyrrolidinecarboxylate (CAS 122684-33-7)
Ethyl 1-Boc-3-piperidinecarboxylate (CAS 84358-12-3)
- Structural Difference : Six-membered piperidine ring instead of five-membered pyrrolidine.
- Molecular Formula: C₁₃H₂₃NO₄ (MW: 257.33 g/mol).
- Properties :
- Increased ring size reduces ring strain, altering conformational flexibility.
- Higher molecular weight and LogP (~2.0 estimated) compared to pyrrolidine analogs.
- Applications : Used in the synthesis of GABA receptor modulators .
Ethyl 3-oxopyrrolidine-1-carboxylate (CAS 73193-55-2)
Ethyl pyrrolidine-3-carboxylate hydrochloride (CAS 72925-15-6)
Table 1: Key Properties of this compound and Analogs
Industrial and Research Considerations
- Cost : this compound prices range from ¥191/1g to ¥5499/100g , depending on purity (95–98%) and supplier .
- Handling : Boc-protected compounds require anhydrous conditions to prevent deprotection, while hydrochloride salts need moisture control .
- Regulatory Data : this compound falls under HS Code 2933990090 with a 6.5% MFN tariff .
Biological Activity
Ethyl 1-Boc-3-pyrrolidinecarboxylate, also known as Ethyl (R)-1-Boc-3-pyrrolidinecarboxylate, is a chiral compound that plays a significant role in organic synthesis and medicinal chemistry. Its unique structural features, including a pyrrolidine ring and a tert-butoxycarbonyl (Boc) protecting group, contribute to its biological activity and utility in various research applications.
Structural Characteristics
- Molecular Formula : C₁₂H₂₁NO₄
- Functional Groups :
- Pyrrolidine ring
- Boc protecting group
- Ester group
The chirality of this compound is essential for its applications in drug development, as different enantiomers can exhibit distinct biological activities.
Biological Activity Overview
The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of biologically active compounds. While esters are generally not known for specific biological targets, the hydrolysis products of this compound can exhibit various pharmacological effects due to their structural properties.
Key Biological Functions
-
Intermediate in Drug Synthesis :
- Used in the preparation of peptides and proteins containing L-proline, which are crucial in various biological processes.
- Facilitates the construction of complex peptide sequences essential for therapeutic agents.
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Chiral Building Block :
- Serves as a chiral starting material for synthesizing enantiomerically pure compounds, which are vital in pharmacology.
-
Pharmacological Potential :
- The resulting pyrrolidine derivatives from hydrolysis may possess significant pharmacological activities, making them targets for further research.
The mechanism of action involves the interaction of this compound with specific molecular targets such as enzymes or receptors. These interactions can modulate various biological pathways leading to observed effects. The exact molecular targets depend on the subsequent derivatives formed from this compound.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Ethyl Pyrrolidine-2-carboxylate | Ester | Different ester position affects reactivity |
| Methyl (R)-Pyrrolidine-3-carboxylate | Ester | Methyl group alters physical properties |
| Pyrrolidine-3-carboxylic acid | Carboxylic acid | Non-esterified form with distinct solubility |
This comparison highlights how the specific structural characteristics of this compound influence its reactivity and applications in organic synthesis.
Case Studies and Research Findings
Recent studies have demonstrated the versatility of this compound in various applications:
-
Synthesis of Therapeutic Agents :
- Researchers have utilized this compound in synthesizing potential therapeutic agents targeting neurological disorders. Its ability to serve as an intermediate allows for the efficient construction of complex drug molecules.
- Enantioselective Reactions :
-
Hydrolysis Studies :
- Studies indicate that hydrolysis of this compound leads to biologically active pyrrolidine derivatives, suggesting potential avenues for pharmaceutical development.
Q & A
Q. Q: What are the standard synthetic routes for preparing Ethyl 1-Boc-3-pyrrolidinecarboxylate, and how can reaction conditions be optimized for higher yields?
A: The compound is synthesized via Boc protection of pyrrolidine derivatives followed by esterification. A typical route involves reacting 3-pyrrolidinecarboxylic acid with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃ in THF/water) to introduce the Boc group, followed by ethyl esterification using ethyl chloroformate or ethanol with a coupling agent like DCC/DMAP . Optimization includes controlling reaction temperature (0–5°C for Boc protection) and using anhydrous solvents to minimize hydrolysis. Yield improvements (~85–90%) are achieved by stoichiometric excess of Boc anhydride (1.2–1.5 equiv) and inert atmosphere .
Q. Q: How can the purity and structural integrity of this compound be validated?
A: Analytical methods include:
- NMR : Confirm Boc group presence (δ ~1.4 ppm for tert-butyl protons) and ester carbonyl (δ ~170 ppm in ¹³C NMR).
- HPLC : Purity ≥95% using a C18 column (mobile phase: acetonitrile/water, 70:30) .
- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 230.27) .
Advanced Synthetic Applications
Q. Q: What strategies are effective for enantioselective synthesis of this compound derivatives?
A: Chiral resolution can be performed via:
- Chiral Auxiliaries : Use (R)- or (S)-Boc-prolinol intermediates to induce stereochemistry .
- Enzymatic Catalysis : Lipases (e.g., Candida antarctica) for kinetic resolution of racemic mixtures in ester hydrolysis .
- Chiral HPLC : Preparative separation using Chiralpak IA/IB columns (hexane:isopropanol, 90:10) .
Q. Q: How does the Boc group influence reactivity in cross-coupling or functionalization reactions?
A: The Boc group stabilizes the pyrrolidine nitrogen, enabling selective functionalization at the ester or carboxylate positions. For example, Suzuki-Miyaura coupling at the ester requires temporary Boc deprotection (using TFA) to avoid steric hindrance .
Stability and Handling
Q. Q: What are the critical storage conditions to prevent degradation of this compound?
A: Store at 2–8°C under inert gas (argon/nitrogen) in sealed, light-resistant containers. Stability studies show decomposition (>5%) after 6 months at room temperature due to ester hydrolysis or Boc cleavage .
Q. Q: What safety precautions are required during handling?
A: Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact, as related pyrrolidine derivatives may cause irritation (no specific toxicity data available) .
Methodological Challenges
Q. Q: How can contradictory data on reaction yields from different literature sources be resolved?
A: Systematically test variables:
Q. Q: What are common pitfalls in scaling up synthesis from milligram to gram quantities?
A: Heat dissipation becomes critical; use jacketed reactors for exothermic Boc protection. Purification via column chromatography is less feasible at scale—switch to recrystallization (ethyl acetate/hexane) or fractional distillation .
Advanced Analytical Techniques
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
